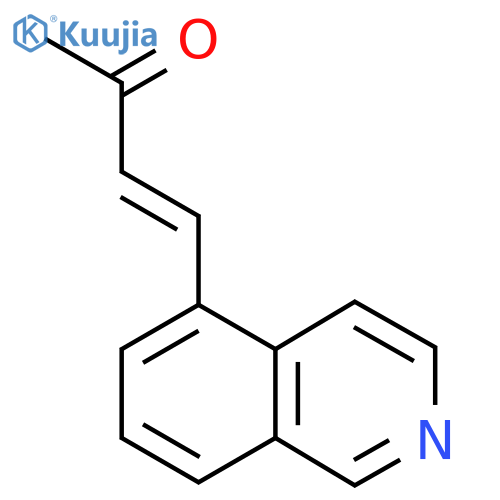Cas no 1869997-04-5 (4-(Isoquinolin-5-yl)but-3-en-2-one)

1869997-04-5 structure
商品名:4-(Isoquinolin-5-yl)but-3-en-2-one
4-(Isoquinolin-5-yl)but-3-en-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(isoquinolin-5-yl)but-3-en-2-one
- 1869997-04-5
- EN300-1726871
- 4-(Isoquinolin-5-yl)but-3-en-2-one
-
- インチ: 1S/C13H11NO/c1-10(15)5-6-11-3-2-4-12-9-14-8-7-13(11)12/h2-9H,1H3/b6-5+
- InChIKey: GSRVAOZLZSRULF-AATRIKPKSA-N
- ほほえんだ: O=C(C)/C=C/C1=CC=CC2C=NC=CC1=2
計算された属性
- せいみつぶんしりょう: 197.084063974g/mol
- どういたいしつりょう: 197.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 30Ų
4-(Isoquinolin-5-yl)but-3-en-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1726871-0.5g |
4-(isoquinolin-5-yl)but-3-en-2-one |
1869997-04-5 | 0.5g |
$1014.0 | 2023-09-20 | ||
| Enamine | EN300-1726871-10.0g |
4-(isoquinolin-5-yl)but-3-en-2-one |
1869997-04-5 | 10g |
$4545.0 | 2023-05-23 | ||
| Enamine | EN300-1726871-0.05g |
4-(isoquinolin-5-yl)but-3-en-2-one |
1869997-04-5 | 0.05g |
$888.0 | 2023-09-20 | ||
| Enamine | EN300-1726871-0.1g |
4-(isoquinolin-5-yl)but-3-en-2-one |
1869997-04-5 | 0.1g |
$930.0 | 2023-09-20 | ||
| Enamine | EN300-1726871-2.5g |
4-(isoquinolin-5-yl)but-3-en-2-one |
1869997-04-5 | 2.5g |
$2071.0 | 2023-09-20 | ||
| Enamine | EN300-1726871-5.0g |
4-(isoquinolin-5-yl)but-3-en-2-one |
1869997-04-5 | 5g |
$3065.0 | 2023-05-23 | ||
| Enamine | EN300-1726871-1g |
4-(isoquinolin-5-yl)but-3-en-2-one |
1869997-04-5 | 1g |
$1057.0 | 2023-09-20 | ||
| Enamine | EN300-1726871-0.25g |
4-(isoquinolin-5-yl)but-3-en-2-one |
1869997-04-5 | 0.25g |
$972.0 | 2023-09-20 | ||
| Enamine | EN300-1726871-1.0g |
4-(isoquinolin-5-yl)but-3-en-2-one |
1869997-04-5 | 1g |
$1057.0 | 2023-05-23 | ||
| Enamine | EN300-1726871-10g |
4-(isoquinolin-5-yl)but-3-en-2-one |
1869997-04-5 | 10g |
$4545.0 | 2023-09-20 |
4-(Isoquinolin-5-yl)but-3-en-2-one 関連文献
-
Ping Tong Food Funct., 2020,11, 628-639
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
1869997-04-5 (4-(Isoquinolin-5-yl)but-3-en-2-one) 関連製品
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量